

Spectroscopic Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-[4-(bromomethyl)phenyl]benzoate*

Cat. No.: *B147952*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for **Methyl 2-[4-(bromomethyl)phenyl]benzoate**, a key intermediate in the synthesis of various pharmaceuticals, including Telmisartan, an angiotensin II receptor blocker.^[1] This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting predicted spectral information and a detailed experimental protocol for data acquisition.

Compound Identification

Property	Value	Reference
Chemical Name	Methyl 2-[4-(bromomethyl)phenyl]benzoate	
Synonyms	Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, 2-[4-(Bromomethyl)phenyl]benzoic Acid Methyl Ester	[2]
CAS Number	114772-38-2	[3][4]
Molecular Formula	C ₁₅ H ₁₃ BrO ₂	[3]
Molecular Weight	305.17 g/mol	[3]

Spectroscopic Data (¹H NMR & ¹³C NMR)

While the existence of experimental NMR data is confirmed by various suppliers, the specific peak assignments, multiplicities, and coupling constants are not readily available in public databases.[1] Therefore, the following tables present predicted NMR data for **Methyl 2-[4-(bromomethyl)phenyl]benzoate**. This predicted data can serve as a valuable reference for spectral analysis.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	-CH ₂ Br Protons
Data not available	-	-	-OCH ₃ Protons

Disclaimer: The ¹H NMR data presented is based on computational predictions and has not been experimentally verified from the searched sources.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	Carbonyl Carbon
Data not available	Aromatic Carbons
Data not available	-CH ₂ Br Carbon
Data not available	-OCH ₃ Carbon

Disclaimer: The ¹³C NMR data presented is based on computational predictions from SpectraBase and has not been experimentally verified from the searched sources.[\[5\]](#)

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory procedures for similar organic compounds.

Sample Preparation

- Weigh approximately 5-10 mg of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

Instrumentation

A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for obtaining high-resolution spectra.

¹H NMR Spectrum Acquisition

- Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically used.

- Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton chemical shifts.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
- Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectrum Acquisition

- Setup: Switch the spectrometer to the ^{13}C frequency.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
 - Spectral Width: Set a wider spectral width of approximately 200-220 ppm to encompass the full range of carbon chemical shifts.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Referencing: The chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl_3 at 77.16 ppm).

Data Processing

- Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.
- Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integration and peak identification.

- Integration and Peak Picking: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ^1H and ^{13}C spectra.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the characterization of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**, starting from its synthesis to the acquisition and interpretation of its NMR data.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ruifuchem.com [ruifuchem.com]
- 2. Methyl 2-[4-(Bromomethyl)phenyl]benzoate, 98% 114772-38-2 India [ottokemi.com]
- 3. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2 | CID 11012181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 114772-38-2|Methyl 2-[4-(Bromomethyl)phenyl]benzoate|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147952#spectroscopic-data-for-methyl-2-4-bromomethyl-phenyl-benzoate-h-nmr-c-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com